molecular formula C12H11ClN2O B1371447 N-Phenylnicotinamide Hydrochloride CAS No. 69135-90-6

N-Phenylnicotinamide Hydrochloride

Cat. No. B1371447
CAS RN: 69135-90-6
M. Wt: 234.68 g/mol
InChI Key: SQFVWDGIESXVGY-UHFFFAOYSA-N
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Description

N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is typically a solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-Phenylnicotinamide Hydrochloride consists of a pyridine ring attached to a phenyl group via a carboxamide linkage . The InChI code for the molecule is 1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H .


Physical And Chemical Properties Analysis

N-Phenylnicotinamide Hydrochloride is a solid at room temperature . It has a molecular weight of 234.68 .

Scientific Research Applications

Antineoplastic Properties and Chemopreventive Potential

N-Phenylnicotinamide Hydrochloride, also referenced as N-(4-hydroxyphenyl) retinamide or 4-HPR, has demonstrated significant antitumor and chemopreventive activities, particularly in the context of breast cancer. Studies have shown that 4-HPR, in combination with tamoxifen, exhibits synergistic effects in preclinical studies against mammary cancer. Clinical trials on women at high risk for developing breast cancer indicate that this combination has acceptable tolerability and can be considered for preventive strategies (Conley et al., 2000). Moreover, 4-HPR has been observed to significantly augment natural killer (NK) cell activity in women undergoing treatment, suggesting an immunoenhancing effect which could contribute to its antineoplastic action (Villa et al., 1993).

Influence on Renal Function and Diabetes Management

N-Phenylnicotinamide Hydrochloride's metabolite, N1-methylnicotinamide (1-NMN), has been studied as an endogenous probe for renal cation transporters, revealing significant physiological interactions. Notably, during pregnancy, the renal secretion of 1-NMN increases markedly, indicating enhanced glomerular filtration and secretion by renal transporters. This could have implications for the renal handling of drugs during pregnancy and for understanding renal transporter activity in different physiological states (Bergagnini-Kolev et al., 2017).

Neurological and Cardiovascular Effects

N-Phenylnicotinamide Hydrochloride, due to its structural similarity with other compounds, has been a part of studies focusing on neurological and cardiovascular health. For instance, it's structurally related to remacemide hydrochloride, a compound that has been investigated as an add-on therapy in epilepsy, offering insights into the effects of NMDA receptor modulation in neurological conditions (Jones et al., 2002). Moreover, the effects of phenylephrine hydrochloride on systemic vascular resistance provide a context for understanding the cardiovascular implications of compounds with similar profiles (Nudel et al., 1976).

Safety And Hazards

N-Phenylnicotinamide Hydrochloride is classified under GHS07, indicating that it may cause certain hazards. Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-phenylpyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVWDGIESXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632663
Record name N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylnicotinamide Hydrochloride

CAS RN

69135-90-6
Record name N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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